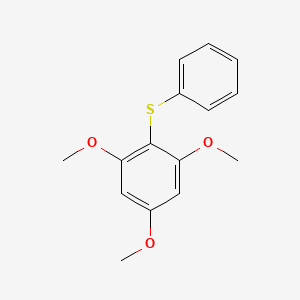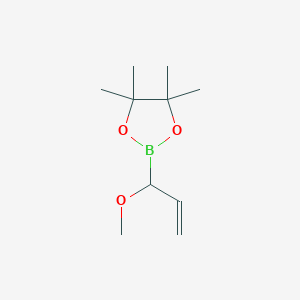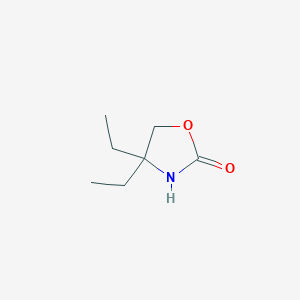
4,4-Diethyl-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diethyl-2-oxazolidinone is a heterocyclic organic compound belonging to the oxazolidinone class. Oxazolidinones are five-membered rings containing both nitrogen and oxygen atoms. These compounds have gained significant attention due to their diverse applications in medicinal chemistry, particularly as scaffolds for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,4-Diethyl-2-oxazolidinone can be synthesized through various methods. One common approach involves the reaction of diethylamine with ethylene carbonate under basic conditions. The reaction typically proceeds as follows:
- Diethylamine is reacted with ethylene carbonate in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of the oxazolidinone ring.
- The product is then purified through recrystallization or distillation .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Diethyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
4,4-Diethyl-2-oxazolidinone has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4-Diethyl-2-oxazolidinone involves its interaction with specific molecular targets. In the context of its antimicrobial properties, oxazolidinones inhibit bacterial protein synthesis by binding to the ribosomal 50S subunit. This prevents the formation of a functional 70S initiation complex, thereby blocking protein synthesis . The compound’s ability to form hydrogen bonds with amino acid residues contributes to its efficacy .
Comparación Con Compuestos Similares
Linezolid: A well-known oxazolidinone antibiotic with similar structural features.
Tedizolid: Another oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Uniqueness: 4,4-Diethyl-2-oxazolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups enhance its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Propiedades
Número CAS |
102074-45-3 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
4,4-diethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-3-7(4-2)5-10-6(9)8-7/h3-5H2,1-2H3,(H,8,9) |
Clave InChI |
SOUYHQNDZKGIQU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(=O)N1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




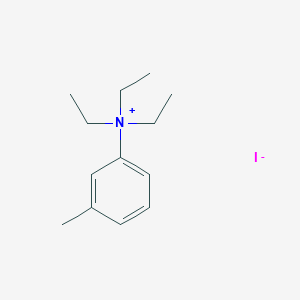
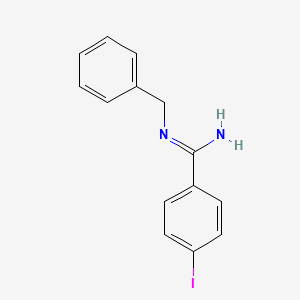

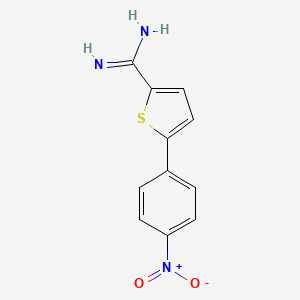
![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)

![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)
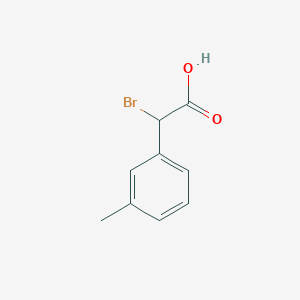
![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)
